molecular formula C11H15NO4S B074825 3-(N,N-Diethylsulfamoyl)benzoic acid CAS No. 1576-46-1

3-(N,N-Diethylsulfamoyl)benzoic acid

Cat. No.: B074825
CAS No.: 1576-46-1
M. Wt: 257.31 g/mol
InChI Key: BIXIGFOEUQAXDL-UHFFFAOYSA-N
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Description

3-(N,N-Diethylsulfamoyl)benzoic acid is an organic compound with the molecular formula C11H15NO4S It is a benzoic acid derivative where the carboxyl group is substituted with a diethylsulfamoyl group

Scientific Research Applications

3-(N,N-Diethylsulfamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

It is known that sulfamoyl benzoic acid derivatives can act as inhibitors of certain enzymes . For instance, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been found to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid cascade

Cellular Effects

The cellular effects of 3-(N,N-Diethylsulfamoyl)benzoic acid are currently unknown due to the lack of research in this area. It is known that benzoic acid derivatives can have various effects on cells. For example, benzoic acid has been shown to affect cell plasma membrane in soybean seedlings

Molecular Mechanism

As mentioned earlier, sulfamoyl benzoic acid derivatives can inhibit certain enzymes The exact mechanism of this inhibition is not clear, but it is likely that the compound binds to the enzyme and prevents it from carrying out its function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,N-Diethylsulfamoyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of benzoic acid with diethylamine and sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(N,N-Diethylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N,N-Dimethylsulfamoyl)benzoic acid
  • 3-(N,N-Diethylcarbamoyl)benzoic acid
  • 3-(N,N-Diethylsulfamoyl)benzamide

Uniqueness

3-(N,N-Diethylsulfamoyl)benzoic acid is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(diethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-6-9(8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXIGFOEUQAXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355241
Record name 3-(Diethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1576-46-1
Record name 3-[(Diethylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Diethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethylamine (Aldrich, 2.5 mL, 24 mmol) was added to a solution of 3-(chlorosulfonyl)benzoic acid (Aldrich, 2.0 g, 9.1 mmol) in anhydrous dichloromethane (20 mL) at 0° C. The mixture was then stirred at 0° C. for 2 hours. The volatiles were removed under reduced pressure. The residue was treated with aqueous potassium hydrogensulfate (1 M, 10 mL) and then extracted with ethyl acetate (3×50 mL). The combined extracts were dried over magnesium sulfate filtered and then concentrated to give the title compound. 1H NMR (300 MHz, CD3OD) δ 1.13 (t, J=7.1 Hz, 6 H), 3.22-3.30 (m, 4 H), 7.69 (t, J=7.8 Hz, 1H), 8.03 (ddd, J=7.9, 1.9, 1.4 Hz, 1 H), 8.25 (dt, J=7.8, 1.4 Hz, 1 H), 8.40 (t, J=1.7 Hz, 1 H) ppm; MS (DCI/NH3) m/z 275 (M+NH4)+.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-(chlorosulfonyl)benzoic acid (1.02 g, 4.62 mmol) in CH2Cl2 (100 mL) at 0° C. was added diethylamine (2.4 mL, 23 mmol). The resulting mixture was stirred at 0° C. for 3 h then worked up by adding 2N aqueous HCl and extracting 3× with EtOAc. The combined organic was washed with brine then dried over MgSO4 and concentrated under reduced pressure. The residue was used without further purification.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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